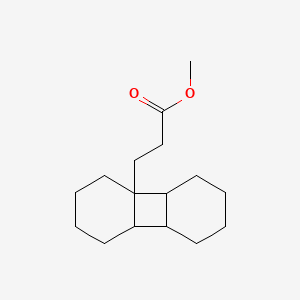![molecular formula C16H8Cl2N2 B14519383 [Bis(2-chlorophenyl)methylidene]propanedinitrile CAS No. 62509-02-8](/img/structure/B14519383.png)
[Bis(2-chlorophenyl)methylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Bis(2-chlorophenyl)methylidene]propanedinitrile is an organic compound with the molecular formula C16H8Cl2N2 It is a derivative of malononitrile and is characterized by the presence of two chlorophenyl groups attached to a central methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Bis(2-chlorophenyl)methylidene]propanedinitrile typically involves the condensation reaction between 2-chlorobenzaldehyde and malononitrile. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product. The reaction can be represented as follows:
2C7H5ClCHO+CH2(CN)2→C16H8Cl2N2+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[Bis(2-chlorophenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted chlorophenyl derivatives.
Scientific Research Applications
[Bis(2-chlorophenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [Bis(2-chlorophenyl)methylidene]propanedinitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)methylidene]propanedinitrile: A closely related compound with similar chemical properties.
Chlorobenzylidene malononitrile: Known for its use as a lachrymatory agent (tear gas).
Uniqueness
[Bis(2-chlorophenyl)methylidene]propanedinitrile is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and physical properties
Properties
CAS No. |
62509-02-8 |
|---|---|
Molecular Formula |
C16H8Cl2N2 |
Molecular Weight |
299.2 g/mol |
IUPAC Name |
2-[bis(2-chlorophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C16H8Cl2N2/c17-14-7-3-1-5-12(14)16(11(9-19)10-20)13-6-2-4-8-15(13)18/h1-8H |
InChI Key |
ZDCONBZQVMMCSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C(C#N)C#N)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


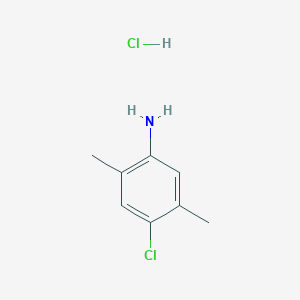
![1h-1,2,3-Triazolo[4,5-c]pyridin-4-amine,n-(3-methyl-2-butenyl)-](/img/structure/B14519310.png)
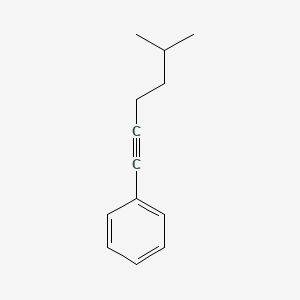

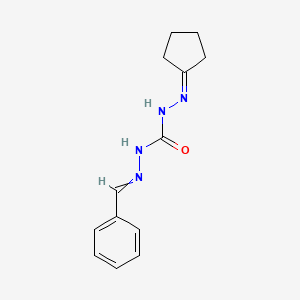
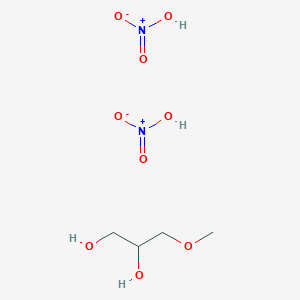
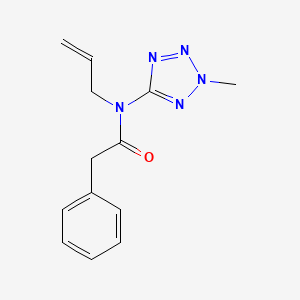
![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
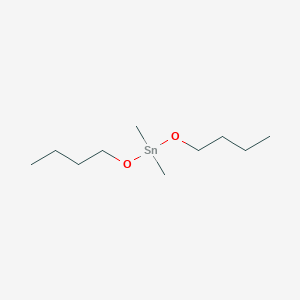
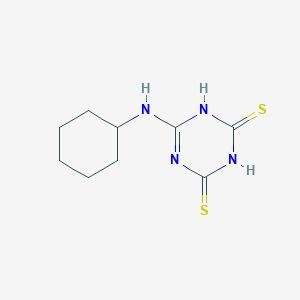


![Tris[(3-methylcyclopentyl)methyl]alumane](/img/structure/B14519373.png)
